1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine ring fused with a carboxamide moiety. Its structure includes a 2-fluorophenylmethoxy group at position 1 and a 2-methyl-4-nitrophenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-13-11-15(24(27)28)8-9-18(13)22-19(25)16-6-4-10-23(20(16)26)29-12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHPIKYXQRLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with 2-methyl-4-nitroaniline to form an intermediate, which is then reacted with 2-oxopyridine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
-
Formation of the Dihydropyridine Ring:
- This can be achieved through a condensation reaction involving appropriate precursors.
-
Introduction of the Fluorophenyl Group:
- A nucleophilic substitution reaction is often used to introduce the fluorophenyl group.
-
Attachment of the Methoxy Group:
- This can be done via etherification reactions, typically using methanol under acidic conditions.
-
Incorporation of the Nitro Group:
- The nitro group can be introduced through electrophilic aromatic substitution.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Studies have indicated that derivatives of dihydropyridine compounds exhibit significant activity against multiple diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
Recent research demonstrated that similar compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in developing new anticancer agents .
The unique structural features of 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide make it a candidate for studying enzyme interactions and receptor binding. The fluorine atom enhances binding affinity due to its electronegativity.
Biological Mechanism:
The compound may act as an enzyme inhibitor or modulator, influencing pathways involved in cell proliferation and apoptosis .
Material Science
In material science, this compound can serve as a building block for synthesizing new materials with tailored properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Comparison Table: Applications of Similar Compounds
| Compound Name | Application Area | Notable Activity |
|---|---|---|
| Compound A | Antimicrobial | Inhibits bacterial growth |
| Compound B | Anticancer | Induces apoptosis in cancer cells |
| Compound C | Catalysis | Efficient catalyst for organic reactions |
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogues and their substituent variations are summarized below:
*DHP: 1,4-dihydropyridine
Key Observations:
- Substituent Effects : The nitro group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or bromo (halogen) groups in analogues . This may increase reactivity in biological systems or influence binding to targets like enzymes or receptors.
- Fluorine Position: The ortho-fluorine in the target compound vs.
- Thioether and Heterocycles : Compounds with thioether bridges (e.g., ) introduce flexibility and sulfur-based interactions, absent in the target compound .
Tautomerism and Molecular Conformation
- Keto-Amine Tautomer Dominance : Analogues like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () favor the keto-amine tautomer over hydroxy-pyridine forms, stabilizing via intramolecular N–H⋯O hydrogen bonds. This planar conformation enhances π-conjugation, likely shared by the target compound .
- Crystal Packing : Centrosymmetric dimers formed via hydrogen bonds () suggest similar solid-state stability for the target compound, though nitro groups may introduce additional dipole interactions .
Pharmacological Implications (Inferred from Structure)
- Nitro Group : May enhance binding to nitroreductase enzymes or act as a prodrug trigger. However, it could also increase toxicity risks compared to bromo/methoxy analogues .
- Thioether Analogues : Compounds with sulfur linkages () might exhibit altered pharmacokinetics due to sulfur’s nucleophilicity or oxidation susceptibility, absent in the target compound .
Biological Activity
1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of the fluorophenyl and nitrophenyl substituents may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Reference |
|---|---|---|
| Dihydropyridine Derivative A | S. aureus | |
| Dihydropyridine Derivative B | E. coli |
Anti-inflammatory Activity
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The dihydropyridine scaffold has been linked to the inhibition of pro-inflammatory cytokines, suggesting that the target compound may also possess such activity.
The proposed mechanism of action for compounds in this class often involves the modulation of calcium channels and the inhibition of specific enzymes involved in inflammatory pathways. The dihydropyridine structure is known to interact with voltage-gated calcium channels, potentially leading to vasodilation and reduced inflammation.
Case Studies
Case Study 1: In vitro Evaluation
In a study evaluating the biological activity of related compounds, researchers synthesized several derivatives and assessed their antimicrobial and anti-inflammatory properties. One derivative exhibited an IC50 value of 25 µM against E. coli, demonstrating significant antibacterial potential.
Case Study 2: In vivo Studies
Another study focused on the in vivo effects of a closely related compound on inflammation in rat models. Results indicated a marked reduction in paw edema following administration, supporting the anti-inflammatory hypothesis.
Research Findings
Research has consistently shown that modifications on the dihydropyridine core can lead to enhanced biological activity. For example:
- Fluorination : The introduction of fluorine atoms has been linked to increased lipophilicity, which may enhance cellular uptake.
- Nitro Substituents : Nitro groups are often associated with increased reactivity towards biological targets, potentially enhancing efficacy.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
Answer: A modified Ullmann condensation or nucleophilic aromatic substitution (SNAr) is typically employed. For example, in analogous dihydropyridine carboxamide syntheses, 2-chloronicotinic acid derivatives are reacted with substituted anilines using pyridine as a base and p-toluenesulfonic acid as a catalyst under reflux conditions. Key steps include optimizing stoichiometry (e.g., 1:1.1 molar ratio of acid to amine) and solvent selection (e.g., aqueous methanol). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/ethanol yields high-purity crystals .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Answer:
- X-ray crystallography : Provides definitive proof of molecular conformation and hydrogen-bonding networks (e.g., keto-amine tautomer dominance observed in structurally similar compounds) .
- Multinuclear NMR : 1H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm), 13C NMR identifies carbonyl groups (δ ~165–170 ppm), and 19F NMR detects fluorine environments (δ ~-110 to -120 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C20H15FN3O5: 420.0998).
Q. How does the nitro group influence solubility and formulation for in vitro assays?
Answer: The nitro group enhances hydrophobicity, necessitating DMSO or ethanol as primary solvents. For aqueous compatibility, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) at concentrations ≤0.1% to avoid cytotoxicity. Pre-formulation stability studies (HPLC monitoring over 24–72 hours) are critical to confirm compound integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by tautomerism?
Answer: The compound may exist as keto-amine (lactam) or hydroxy-pyridine tautomers, which exhibit differing bioactivity. To address discrepancies:
- Structural analysis : X-ray crystallography or solid-state NMR identifies the dominant tautomer in crystalline form .
- Computational modeling : Density Functional Theory (DFT) predicts tautomer stability in solution.
- pH-dependent studies : UV-Vis spectroscopy (e.g., λmax shifts at pH 3–10) monitors tautomeric equilibria .
Q. What experimental strategies optimize SAR studies for derivatives of this compound?
Answer:
- Substitution patterns : Systematically vary the fluorophenyl methoxy group (e.g., ortho/meta/para-F) and nitro position to assess electronic effects on target binding.
- Bioisosteric replacements : Replace the nitro group with cyano or trifluoromethyl to modulate electron-withdrawing effects.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with the carboxamide group). Reference structural data from related compounds to validate binding hypotheses .
Q. How can researchers address challenges in detecting low-concentration metabolites during pharmacokinetic studies?
Answer:
- LC-MS/MS optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Electrospray ionization (ESI+) in MRM mode enhances sensitivity.
- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD3 at methyl groups) as internal standards to improve quantification accuracy.
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via time-dependent HPLC profiling .
Methodological Considerations
7. Designing stability studies under varying pH conditions
Answer:
- Protocol : Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
- Analysis : HPLC (C18 column, 254 nm detection) quantifies degradation. LC-MS identifies byproducts (e.g., hydrolyzed carboxamide or nitro-reduction products).
- Key parameters : Degradation rate (kobs) and half-life (t1/2) are calculated using first-order kinetics.
8. Validating hydrogen-bonding interactions in crystal structures
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
